molecular formula C28H24N2O6 B2759180 2-[7-(3,4-dimethylbenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(4-methoxyphenyl)acetamide CAS No. 866349-76-0

2-[7-(3,4-dimethylbenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(4-methoxyphenyl)acetamide

Cat. No.: B2759180
CAS No.: 866349-76-0
M. Wt: 484.508
InChI Key: SPOYQMHXAMEKNV-UHFFFAOYSA-N
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Description

2-[7-(3,4-dimethylbenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(4-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C28H24N2O6 and its molecular weight is 484.508. The purity is usually 95%.
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Biological Activity

The compound 2-[7-(3,4-dimethylbenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(4-methoxyphenyl)acetamide is a synthetic molecule with a complex structure that combines elements of quinoline and dioxole chemistry. Its potential biological activities have garnered interest in various fields, including medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C28H24N2O6C_{28}H_{24}N_{2}O_{6} with a molecular weight of approximately 484.51 g/mol. The compound features multiple functional groups that contribute to its biological activity.

PropertyValue
Molecular FormulaC28H24N2O6
Molecular Weight484.51 g/mol
Purity≥ 95%

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:

  • Acetylcholinesterase Inhibition : Preliminary studies suggest that derivatives related to quinoline compounds exhibit significant inhibition of acetylcholinesterase (AChE), an enzyme crucial for neurotransmission. This action could be beneficial in treating neurodegenerative diseases such as Alzheimer's disease by enhancing cholinergic signaling .
  • Antimicrobial Activity : Some studies indicate that quinoline derivatives possess antimicrobial properties. The compound's structural features may enhance its interaction with microbial targets, leading to effective inhibition of pathogen growth .
  • Antioxidant Properties : The presence of dioxole and quinoline moieties suggests potential antioxidant activity, which can help mitigate oxidative stress in cells .

Biological Assays and Efficacy

Several studies have evaluated the biological activity of similar compounds and their derivatives. Here are key findings relevant to the target compound:

  • Inhibition of AChE : A study reported that certain quinoline derivatives showed IC50 values ranging from 0.033 μM to 0.177 μM against AChE, indicating potent inhibition capabilities .
  • Antimicrobial Activity : Research on benzamide derivatives indicated varying degrees of inhibitory activity against fungi such as Sclerotinia sclerotiorum, with some compounds showing over 86% inhibition compared to control drugs .
  • Toxicity Assessment : Toxicity studies on related compounds demonstrated low toxicity profiles in zebrafish embryos, suggesting a favorable safety margin for further development .

Case Studies

  • Alzheimer’s Disease Model : In a study focused on AChE inhibitors for Alzheimer’s treatment, several derivatives exhibited promising results in enhancing cognitive function in animal models. The target compound's structural similarities suggest it may also provide similar benefits.
  • Fungal Inhibition : In agricultural studies, compounds with similar structures showed significant antifungal activity against various pathogens affecting crops. The EC50 values were notably lower than those of established fungicides, indicating a potential for agricultural applications.

Properties

IUPAC Name

2-[7-(3,4-dimethylbenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24N2O6/c1-16-4-5-18(10-17(16)2)27(32)22-13-30(14-26(31)29-19-6-8-20(34-3)9-7-19)23-12-25-24(35-15-36-25)11-21(23)28(22)33/h4-13H,14-15H2,1-3H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPOYQMHXAMEKNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C2=CN(C3=CC4=C(C=C3C2=O)OCO4)CC(=O)NC5=CC=C(C=C5)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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